Cas no 221681-94-3 (2,3-Dimethyl-2H-indazol-5-amine)
2,3-Dimethyl-2H-indazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Dimethyl-2H-indazol-5-amine
- 2,3-dimethylindazol-5-amine
- 5-Amino-2,3-dimethyl-2H-indazole
- MFCD17015994
- WIA68194
- P12040
- PB31866
- AKOS024125398
- Z1255393484
- SCHEMBL7572894
- EN300-7415550
- 221681-94-3
- DB-148754
- AS-51171
- CS-0052176
- SY233973
-
- MDL: MFCD17015994
- Inchi: 1S/C9H11N3/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h3-5H,10H2,1-2H3
- InChI Key: IEKUCYHCKZEAAC-UHFFFAOYSA-N
- SMILES: N1(C)C(C)=C2C=C(C=CC2=N1)N
Computed Properties
- Exact Mass: 161.095297364g/mol
- Monoisotopic Mass: 161.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 43.8Ų
2,3-Dimethyl-2H-indazol-5-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
2,3-Dimethyl-2H-indazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001984-5g |
2,3-Dimethyl-2H-indazol-5-amine |
221681-94-3 | 95% | 5g |
$1230.12 | 2023-09-02 | |
| Alichem | A269001984-10g |
2,3-Dimethyl-2H-indazol-5-amine |
221681-94-3 | 95% | 10g |
$1640.16 | 2023-09-02 | |
| Alichem | A269001984-25g |
2,3-Dimethyl-2H-indazol-5-amine |
221681-94-3 | 95% | 25g |
$2787.20 | 2023-09-02 | |
| Chemenu | CM107550-1g |
2,3-dimethyl-2H-indazol-5-amine |
221681-94-3 | 97% | 1g |
$275 | 2021-08-06 | |
| Chemenu | CM107550-5g |
2,3-dimethyl-2H-indazol-5-amine |
221681-94-3 | 97% | 5g |
$858 | 2021-08-06 | |
| Chemenu | CM107550-10g |
2,3-dimethyl-2H-indazol-5-amine |
221681-94-3 | 97% | 10g |
$1308 | 2021-08-06 | |
| TRC | D475878-50mg |
2,3-dimethyl-2H-indazol-5-amine |
221681-94-3 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D475878-100mg |
2,3-dimethyl-2H-indazol-5-amine |
221681-94-3 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D475878-500mg |
2,3-dimethyl-2H-indazol-5-amine |
221681-94-3 | 500mg |
$ 340.00 | 2022-06-05 | ||
| Apollo Scientific | OR923392-250mg |
5-Amino-2,3-dimethyl-2H-indazole |
221681-94-3 | 95% | 250mg |
£225.00 | 2025-02-21 |
2,3-Dimethyl-2H-indazol-5-amine Suppliers
2,3-Dimethyl-2H-indazol-5-amine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2,3-Dimethyl-2H-indazol-5-amine
Professional Introduction to 2,3-Dimethyl-2H-indazol-5-amine (CAS No: 221681-94-3)
2,3-Dimethyl-2H-indazol-5-amine, identified by the Chemical Abstracts Service Number (CAS No) 221681-94-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole class, a structural motif known for its broad spectrum of biological activities and utility in drug development. The presence of methyl groups at the 2 and 3 positions, along with an amine substituent at the 5 position, contributes to its unique chemical properties and potential pharmacological effects.
The indazole scaffold is a fused bicyclic system consisting of a benzene ring and a pyrrole ring, which is commonly found in various bioactive natural products and synthetic drugs. The structural features of 2,3-Dimethyl-2H-indazol-5-amine make it a promising candidate for further investigation in medicinal chemistry. Specifically, the electron-rich nature of the indazole ring, combined with the electron-donating effect of the methyl groups and the basicity of the amine group, suggests potential interactions with biological targets such as enzymes and receptors.
In recent years, there has been growing interest in indazole derivatives due to their reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 2,3-Dimethyl-2H-indazol-5-amine has been studied for its potential role in modulating various cellular pathways. For instance, research has indicated that indazole derivatives can interfere with key signaling cascades involved in cancer cell proliferation and survival. This has led to its exploration as a lead compound in the development of novel therapeutic agents targeting oncological diseases.
One of the most compelling aspects of 2,3-Dimethyl-2H-indazol-5-amine is its versatility in chemical modification. The indazole core provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific biological applications. For example, further derivatization at the 5-position or introduction of additional substituents can enhance binding affinity or alter metabolic stability. Such modifications are crucial in optimizing drug candidates for clinical use.
Recent advancements in computational chemistry have also facilitated the study of 2,3-Dimethyl-2H-indazol-5-amine. Molecular modeling techniques have been employed to predict its interactions with biological targets, providing insights into potential mechanisms of action. These studies have helped rationalize its biological activity and guide the design of more effective derivatives. Additionally, high-throughput screening methods have been utilized to assess the compound's efficacy against a range of pathogens and disease models.
The pharmacokinetic profile of 2,3-Dimethyl-2H-indazol-5-amine is another critical area of investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability as a drug candidate. Preclinical studies have begun to explore these aspects, providing valuable data on its bioavailability and potential side effects. These findings are crucial for advancing towards clinical trials and ensuring safety and efficacy.
In conclusion,2,3-Dimethyl-2H-indazol-5-amine (CAS No: 221681-94-3) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and reported biological activities make it a promising candidate for further development. As research continues to uncover new applications for indazole derivatives,2,3-Dimethyl-2H-indazol-5-amine is poised to play a significant role in the discovery and development of novel therapeutic agents.
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